molecular formula C13H19N B12886000 2-(2,4-Dimethylphenyl)-4-methylpyrrolidine

2-(2,4-Dimethylphenyl)-4-methylpyrrolidine

Cat. No.: B12886000
M. Wt: 189.30 g/mol
InChI Key: SNYYEJOTURHGAM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,4-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylbenzylamine with 4-methylpyrrolidine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4-methylpyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-methylpyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenyl isocyanate: Used as a pharmaceutical intermediate.

    2,4-Dimethylphenylamine:

Uniqueness

2-(2,4-Dimethylphenyl)-4-methylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a 2,4-dimethylphenyl group and a methyl group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H19N/c1-9-4-5-12(11(3)6-9)13-7-10(2)8-14-13/h4-6,10,13-14H,7-8H2,1-3H3

InChI Key

SNYYEJOTURHGAM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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